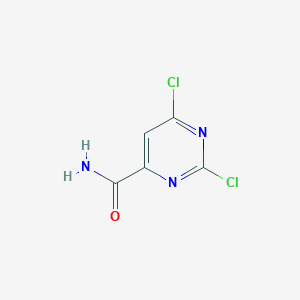
2,6-Dichloropyrimidine-4-carboxamide
説明
2,6-Dichloropyrimidine-4-carboxamide is a chemical compound with the CAS Number 98136-42-6 . It has a molecular weight of 192 . The IUPAC name for this compound is 2,6-dichloro-4-pyrimidinecarboxamide .
Molecular Structure Analysis
The molecular formula of 2,6-Dichloropyrimidine-4-carboxamide is C5H3Cl2N3O . The InChI code for this compound is 1S/C5H3Cl2N3O/c6-3-1-2 (4 (8)11)9-5 (7)10-3/h1H, (H2,8,11) .Physical And Chemical Properties Analysis
The density of 2,6-Dichloropyrimidine-4-carboxamide is 1.6±0.1 g/cm3 . It has a boiling point of 362.5±27.0 °C at 760 mmHg . The flash point is 173.0±23.7 °C .科学的研究の応用
Anti-Inflammatory Applications
- Scientific Field : Pharmacology
- Application Summary : Pyrimidines, including 2,6-Dichloropyrimidine-4-carboxamide, have been found to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application : The synthesis of pyrimidines is achieved through the regioselective reaction of carbonyl compounds with amidines .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Anti-Breast-Cancer Applications
- Scientific Field : Oncology
- Application Summary : Pyrrolo [2,3-d]pyrimidine and pyrido [2,3-d]pyrimidine derivatives, which include 2,6-Dichloropyrimidine-4-carboxamide, have been found to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
- Methods of Application : The synthesis of these derivatives is based on molecular diversity .
- Results or Outcomes : Dihydroartemisinin-pyrrolo [2,3-d]pyrimidine and dihydroartemisinin-pyrido [2,3-d]pyrimidine derivatives have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .
Antioxidant Applications
- Scientific Field : Biochemistry
- Application Summary : Pyrimidines, including 2,6-Dichloropyrimidine-4-carboxamide, have been found to display a range of pharmacological effects including antioxidant activities . They inhibit the expression and activities of certain vital oxidative stress mediators .
- Methods of Application : The synthesis of pyrimidines is achieved through the regioselective reaction of carbonyl compounds with amidines .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
Antibacterial Applications
- Scientific Field : Microbiology
- Application Summary : Pyrimidines, including 2,6-Dichloropyrimidine-4-carboxamide, have been found to display a range of pharmacological effects including antibacterial activities . They inhibit the growth and activities of certain vital bacterial strains .
- Methods of Application : The synthesis of pyrimidines is achieved through the regioselective reaction of carbonyl compounds with amidines .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .
Antiviral Applications
- Scientific Field : Virology
- Application Summary : Pyrimidines, including 2,6-Dichloropyrimidine-4-carboxamide, have been found to display a range of pharmacological effects including antiviral activities . They inhibit the growth and activities of certain vital viral strains .
- Methods of Application : The synthesis of pyrimidines is achieved through the regioselective reaction of carbonyl compounds with amidines .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
Antifungal Applications
- Scientific Field : Mycology
- Application Summary : Pyrimidines, including 2,6-Dichloropyrimidine-4-carboxamide, have been found to display a range of pharmacological effects including antifungal activities . They inhibit the growth and activities of certain vital fungal strains .
- Methods of Application : The synthesis of pyrimidines is achieved through the regioselective reaction of carbonyl compounds with amidines .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .
Safety And Hazards
2,6-Dichloropyrimidine-4-carboxamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, avoiding ingestion and inhalation, and ensuring adequate ventilation .
特性
IUPAC Name |
2,6-dichloropyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O/c6-3-1-2(4(8)11)9-5(7)10-3/h1H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAERXGWZYRXPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286912 | |
| Record name | 2,6-dichloropyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyrimidine-4-carboxamide | |
CAS RN |
98136-42-6 | |
| Record name | 2,6-dichloropyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloropyrimidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

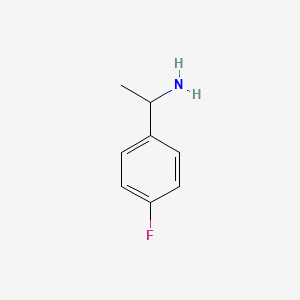
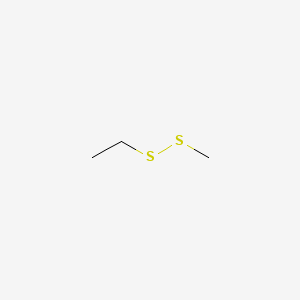
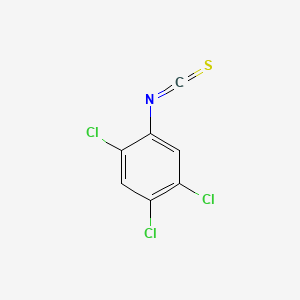
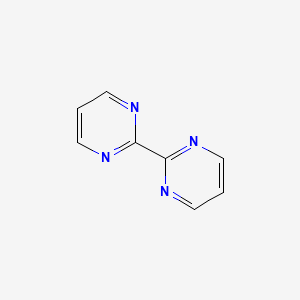
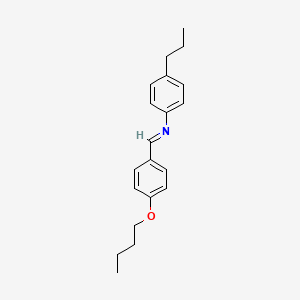
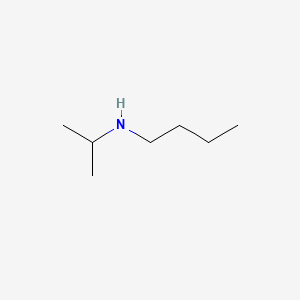
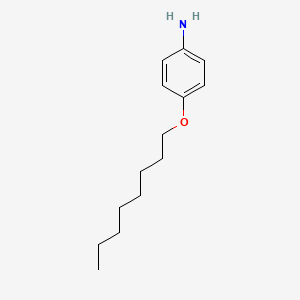
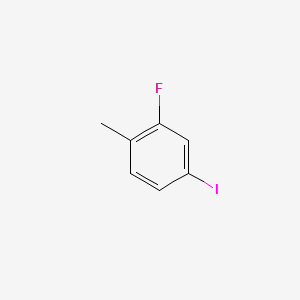
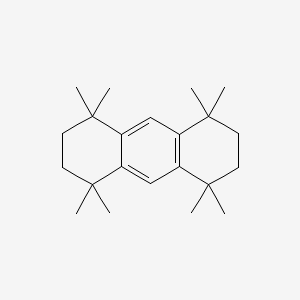
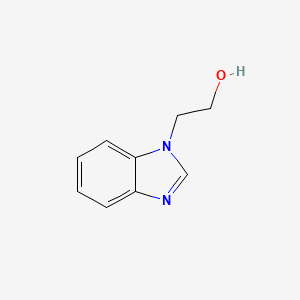

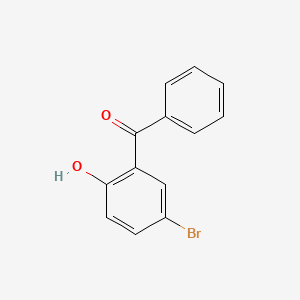
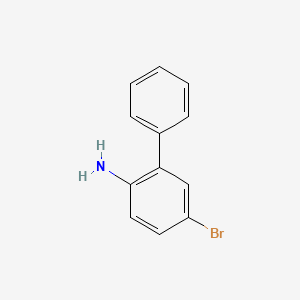
![4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1330232.png)